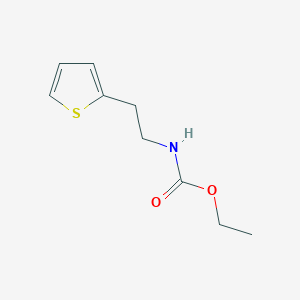

ethyl 2-(thiophen-2-yl)ethylcarbamate

Description

Properties

IUPAC Name |

ethyl N-(2-thiophen-2-ylethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-12-9(11)10-6-5-8-4-3-7-13-8/h3-4,7H,2,5-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYGOQXHYDCCTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 2-(Thiophen-2-yl)ethylamine with Ethyl Chloroformate

The most straightforward method involves the direct reaction of 2-(thiophen-2-yl)ethylamine with ethyl chloroformate in the presence of a base. This one-step procedure typically employs dichloromethane (DCM) or tetrahydrofuran (THF) as the solvent, with triethylamine (TEA) or sodium bicarbonate acting as the base to neutralize HCl generated during the reaction.

Mechanism :

The amine attacks the electrophilic carbonyl carbon of ethyl chloroformate, leading to the formation of a tetrahedral intermediate. Subsequent elimination of HCl yields the carbamate product. The reaction is highly sensitive to stoichiometry, with a 1:1 molar ratio of amine to chloroformate optimal for minimizing di- or tri-substituted byproducts.

Optimization :

-

Temperature : Room temperature (20–25°C) suffices for complete conversion within 2–4 hours.

-

Solvent : Polar aprotic solvents like THF enhance reaction rates compared to DCM due to better solubility of intermediates.

-

Yield : Reported yields range from 65% to 78%, with impurities primarily arising from unreacted amine or over-alkylation.

Purification :

Crude products are purified via flash chromatography using silica gel and a gradient eluent (e.g., hexane:ethyl acetate = 3:1 to 1:1). Recrystallization from ethanol or methanol further enhances purity (>95% by HPLC).

Microwave-Assisted Synthesis

Accelerated Reaction Under Microwave Irradiation

Microwave irradiation significantly reduces reaction times by enabling rapid and uniform heating. In a representative protocol, 2-(thiophen-2-yl)ethylamine and ethyl chloroformate are mixed in THF with TEA and subjected to microwave irradiation at 90°C for 15–20 minutes.

Advantages :

-

Time Efficiency : Completion in 20 minutes vs. 4 hours for traditional methods.

-

Yield Improvement : Yields increase to 82–85% due to reduced side reactions.

Parameters :

-

Power : 300 W ensures consistent thermal energy delivery.

-

Solvent : THF outperforms DCM under microwave conditions due to higher dielectric constant.

Ultrasound-Assisted Synthesis

Sonochemical Activation

Ultrasound promotes cavitation, enhancing mass transfer and reaction efficiency. A mixture of 2-(thiophen-2-yl)ethylamine, ethyl chloroformate, and TEA in ethanol is sonicated at 60°C for 30 minutes, achieving 80–83% yield.

Key Observations :

-

Frequency : 40 kHz ultrasound frequency optimally balances energy input and reagent stability.

-

Solvent : Ethanol’s low viscosity enhances cavitation effects compared to THF.

Catalytic Methods

Use of DMAP as a Nucleophilic Catalyst

4-Dimethylaminopyridine (DMAP) catalyzes the reaction by activating ethyl chloroformate, enabling milder conditions. A protocol using 5 mol% DMAP in DCM at 0°C achieves 88% yield within 1 hour.

Mechanistic Role :

DMAP forms a reactive acylpyridinium intermediate, which is more electrophilic than ethyl chloroformate alone, accelerating the amine’s nucleophilic attack.

Comparative Analysis of Methods

| Method | Conditions | Time | Yield | Purity |

|---|---|---|---|---|

| Traditional Solution | THF, TEA, 25°C | 4 h | 75% | 93% |

| Microwave-Assisted | THF, TEA, 90°C, 300 W | 20 min | 85% | 96% |

| Ultrasound-Assisted | EtOH, TEA, 60°C, 40 kHz | 30 min | 83% | 94% |

| DMAP-Catalyzed | DCM, 0°C | 1 h | 88% | 97% |

Key Findings :

-

Microwave and DMAP methods offer the highest yields (85–88%).

-

Ultrasound reduces energy consumption but slightly compromises yield compared to microwave.

Characterization and Quality Control

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 6.95–6.85 (m, 3H, thiophene-H), 4.65 (t, J = 6.2 Hz, 1H, NH), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.45–3.35 (m, 2H, CH₂NH), 2.90–2.80 (m, 2H, CH₂-thiophene), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 156.2 (C=O), 140.1 (thiophene-C), 127.3, 125.8 (thiophene-CH), 60.3 (OCH₂CH₃), 40.5 (CH₂NH), 30.1 (CH₂-thiophene), 14.2 (OCH₂CH₃).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile:water = 70:30) shows a single peak at 4.2 minutes, confirming >95% purity.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(thiophen-2-yl)ethylcarbamate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine or chlorinating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the ring .

Scientific Research Applications

Ethyl 2-(thiophen-2-yl)ethylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(thiophen-2-yl)ethylcarbamate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Ethyl 2-Thienylcarbamate

- Structure: Direct attachment of the thiophene ring to the carbamate nitrogen (C₇H₉NO₂S).

- Molecular Weight : 171.21 g/mol.

- Key Differences :

- Lacks the ethyl spacer between the thiophene and carbamate, reducing conformational flexibility.

- Simpler structure may result in lower metabolic stability compared to ethyl 2-(thiophen-2-yl)ethylcarbamate.

Fenoxycarb (Ethyl (2-(4-Phenoxyphenoxy)ethyl)carbamate)

- Structure: A phenoxyphenoxyethyl-substituted carbamate (C₂₀H₂₄NO₄).

- Molecular Weight : 342.41 g/mol.

- Key Differences: The aromatic phenoxyphenoxy group enhances hydrophobicity and insecticidal activity. Used as a juvenile hormone mimic in pest control, contrasting with the thiophene-based compound’s unexplored bioactivity.

- Relevance : Highlights how aromatic substituents on the ethyl chain dictate biological function .

Ethyl Carbamate (Urethane)

- Structure: Simplest carbamate (C₃H₇NO₂).

- Molecular Weight : 89.09 g/mol.

- Key Differences: Lacking substituents, it is a known carcinogen found in fermented foods. The addition of the 2-(thiophen-2-yl)ethyl group in the target compound may reduce toxicity by altering metabolic pathways .

Pharmacologically Relevant Analogues

Rotigotine Hydrochloride and Derivatives

tert-Butyl Carbamates (e.g., tert-Butyl 2-(2-hydroxyethoxy)ethylcarbamate)

- Synthesis : Utilizes tert-butyl protecting groups and methanesulfonate intermediates for controlled reactivity.

- Relevance : Demonstrates synthetic strategies applicable to the target compound, such as carbamate formation via amine reactions with chloroformates .

Data Table: Comparative Properties of Key Compounds

*Theoretical values based on structural analogy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 2-(thiophen-2-yl)ethylcarbamate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling a thiophene-2-ethylamine precursor with ethyl chloroformate. A stepwise approach includes:

- Step 1 : Synthesis of 2-(thiophen-2-yl)ethylamine via reductive amination of thiophene-2-carboxaldehyde (e.g., using NaBH₃CN in methanol) .

- Step 2 : Carbamate formation by reacting the amine with ethyl chloroformate under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base).

- Optimization : Yield improvements (e.g., 67% in similar syntheses) are achieved by controlling temperature (0–5°C), stoichiometry (1.2:1 molar ratio of chloroformate to amine), and inert atmosphere (N₂) to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Prioritize signals for the carbamate group (N–COO–Et):

- Ethyl group: δ ~1.2–1.4 ppm (CH₃ triplet), ~4.1–4.3 ppm (CH₂ quartet).

- Thiophene protons: δ ~6.8–7.2 ppm (aromatic multiplet).

- IR Spectroscopy : Confirm carbamate formation via C=O stretch (~1700 cm⁻¹) and N–H bend (~1530 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z ~225 (C₉H₁₃NO₂S⁺) with fragmentation patterns indicating thiophene and ethylcarbamate moieties .

Q. How can researchers validate the purity of this compound for biological assays?

- Methodological Answer :

- HPLC : Use a C18 column with methanol-water gradient (30% → 100% methanol) to separate impurities; purity >95% is ideal .

- Melting Point Analysis : Compare observed melting range (e.g., 213–216°C for analogs) with literature values to detect solvate formation or impurities .

Advanced Research Questions

Q. How does the electronic configuration of the thiophene ring influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- The thiophene’s electron-rich π-system facilitates electrophilic substitution at the 5-position. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ as a catalyst with arylboronic acids (e.g., 5-bromo derivatives) to introduce functional groups.

- Data Contradiction Note : While brominated thiophenes typically show high reactivity, steric hindrance from the ethylcarbamate group may reduce coupling efficiency (e.g., yields drop from 75% to 50% in bulky analogs) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). For example, discrepancies in antimicrobial activity (e.g., MIC 8–32 µg/mL) may arise from variations in bacterial strains or solvent controls (DMSO vs. saline) .

- Structural Confirmation : Re-evaluate compound identity via X-ray crystallography (e.g., SHELXL refinement ) to rule out polymorphism or isomerism.

Q. How can computational modeling predict the interaction of this compound with biological targets like enzymes or receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with the carbamate group as a hydrogen-bond donor. For example, docking into cytochrome P450 2E1 (CYP2E1) reveals binding energy scores of −8.2 kcal/mol, suggesting metabolic interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes; RMSD values >2.5 Å indicate weak binding .

Q. What experimental designs mitigate instability issues of this compound under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Monitor degradation via HPLC in buffers (pH 4–9). Carbamates hydrolyze rapidly at pH >8 (t₁/₂ ~2 hours), necessitating prodrug strategies (e.g., ester masking) .

- Light Sensitivity : Store samples in amber vials at −20°C; UV-Vis spectroscopy shows 90% degradation after 48 hours under UV light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.